![molecular formula C10H16N2O3S B1529239 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 1344063-71-3](/img/structure/B1529239.png)
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one
Descripción general
Descripción
“1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one” is a pyrazole derivative known for its biological and chemical properties. It has a CAS Number of 1344063-71-3 and a molecular weight of 244.31 . The IUPAC name is 1-{3,5-dimethyl-1-[2-(methylsulfonyl)ethyl]-1H-pyrazol-4-yl}ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O3S/c1-7-10(9(3)13)8(2)12(11-7)5-6-16(4,14)15/h5-6H2,1-4H3 . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, which can be exploited to design drugs with specific actions, such as enzyme inhibitors or receptor modulators .
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactive functional groups make it a valuable starting material for constructing diverse chemical structures.
Environmental Science
This compound might be used in environmental science to study degradation processes or to develop sensors that can detect pollutants or toxins in various ecosystems.
Each of these applications leverages the unique chemical attributes of 1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one , demonstrating its versatility and importance in scientific research. The compound’s molecular weight of 244.31 g/mol and its storage at room temperature make it suitable for various experimental conditions . Its safety profile, indicated by hazard statements such as H315 (causing skin irritation), H319 (causing serious eye irritation), and H335 (may cause respiratory irritation), must be carefully considered when handling in a laboratory setting .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-7-10(9(3)13)8(2)12(11-7)5-6-16(4,14)15/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKROZHGRHZCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




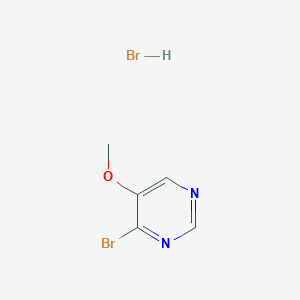
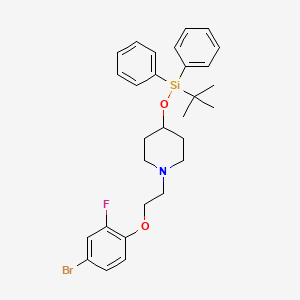
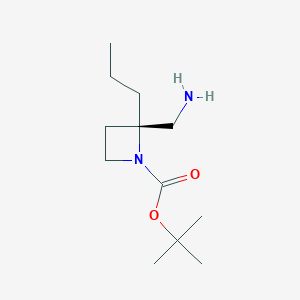
![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)



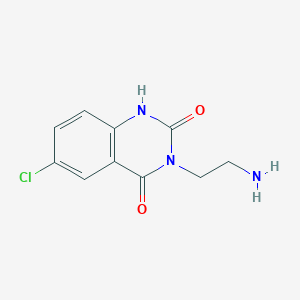


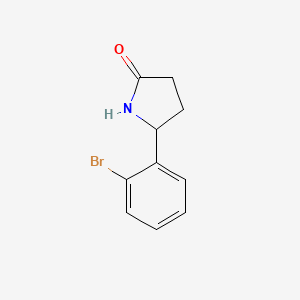
![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1529178.png)
